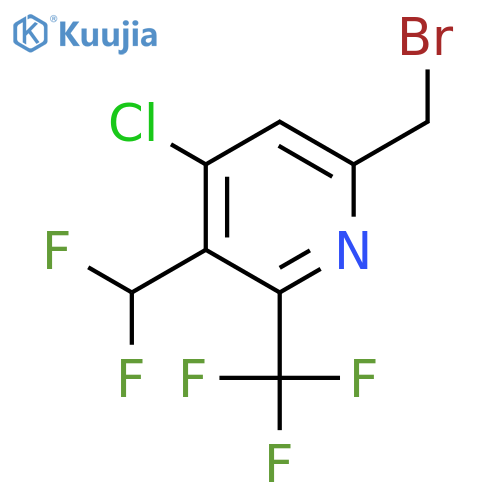Cas no 1806055-18-4 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine)

1806055-18-4 structure
商品名:6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
CAS番号:1806055-18-4
MF:C8H4BrClF5N
メガワット:324.473077774048
CID:4873897
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4BrClF5N/c9-2-3-1-4(10)5(7(11)12)6(16-3)8(13,14)15/h1,7H,2H2
- InChIKey: ZSMVJHZDYHUQTO-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC(=C(C(F)F)C(C(F)(F)F)=N1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 12.9
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044938-1g |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1806055-18-4 | 97% | 1g |
$1,564.50 | 2022-04-01 |
6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1806055-18-4 (6-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-(trifluoromethyl)pyridine) 関連製品
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 157047-98-8(Benzomalvin C)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
